methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate
Overview
Description
Methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H16N2O5S and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.07799279 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Catalyst and Monomer Synthesis
One key application of this compound is in the realm of polymerization, where it acts as a monomer or catalyst in controlled radical polymerization processes. For example, the controlled radical polymerization of acrylamides containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, has been accomplished using reversible addition−fragmentation chain transfer (RAFT) polymerization to achieve polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). This illustrates the compound's utility in synthesizing polymers with precise structural characteristics.
Photoinitiation for UV-Curable Coatings
Another significant application is in photoinitiation, particularly for ultraviolet-curable coatings. Compounds with structural similarities to methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate have been used to develop copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems serve as photoinitiators for the ultraviolet cure of acrylic mixtures, simulating conditions for TiO2-pigmented formulations, demonstrating the compound's potential in coatings and material finishes (Angiolini et al., 1997).
Synthesis of Complex Molecular Structures
Furthermore, the compound's reactivity has been leveraged in the synthesis of complex molecular structures, including the preparation of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This process involves studying the crystal structure of compounds composed of a thiophene ring substituted by amino and methyl ester groups, highlighting the compound's role in advancing structural chemistry (Vasu et al., 2004).
Advanced Photoredox Systems
Additionally, derivatives of this compound have been explored as photosensitizers in photoredox systems for 3D printing photopolymerization processes. These systems offer a highly effective bimolecular photoinitiating system under soft irradiation conditions, showcasing the compound's versatility in photopolymerization and its potential applications in additive manufacturing (Tomal et al., 2019).
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-29-23(28)19-10-11-31-21(19)25-20(26)17(14-24)12-15-6-5-9-18(13-15)30-22(27)16-7-3-2-4-8-16/h2-13H,1H3,(H,25,26)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYFHFLJTZOFD-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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